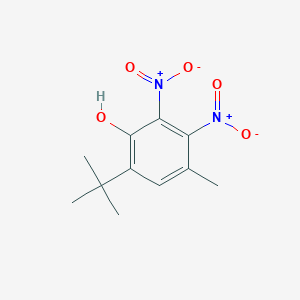
2,3-Dinitro-4-hydroxy-5-tert-butyltoluene
Cat. No. B8293943
M. Wt: 254.24 g/mol
InChI Key: XKXQWOBQDPFHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04925853
Procedure details


A solution of 2,3-dinitro-4-hydroxy-5-tert-butyltoluene (Description 10) (7.5 g) in ethanol (350 ml) was hydrogenated at room temperature and atmospheric pressure over 10% palladium-carbon (2.5 g) until uptake of hydrogen ceased. The solution was filtered under nitrogen and evaporated to dryness in vacuo to afford the unstable title compound, m.p. 129°-136° C., which was used immediately for the next reaction.



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]([N+:10]([O-])=O)=[C:8]([OH:13])[C:7]([C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:6][C:5]=1[CH3:18])([O-])=O.[H][H]>C(O)C.[C].[Pd]>[NH2:1][C:4]1[C:9]([NH2:10])=[C:8]([OH:13])[C:7]([C:14]([CH3:16])([CH3:15])[CH3:17])=[CH:6][C:5]=1[CH3:18] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C(=C1[N+](=O)[O-])O)C(C)(C)C)C
|
Step Three
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
palladium-carbon
|
|
Quantity
|
2.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was hydrogenated at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered under nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C(=C1N)O)C(C)(C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

